molecular formula C16H18ClN3O2 B14159118 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide CAS No. 900288-65-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide

Cat. No.: B14159118
CAS No.: 900288-65-5
M. Wt: 319.78 g/mol
InChI Key: IECQREYPFLJVNU-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide involves several steps. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl cyanoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with cyclopentylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition disrupts normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide can be compared with other oxadiazole derivatives, such as:

Properties

CAS No.

900288-65-5

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide

InChI

InChI=1S/C16H18ClN3O2/c17-12-7-5-11(6-8-12)16-19-15(22-20-16)10-9-14(21)18-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,18,21)

InChI Key

IECQREYPFLJVNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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